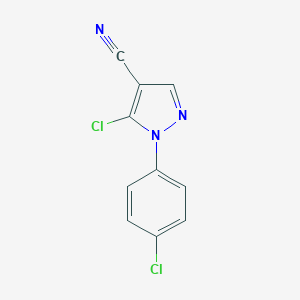

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-1-(4-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPSTWYHZMFJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543223 | |

| Record name | 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102996-32-7 | |

| Record name | 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Intermediate Formation

The most widely reported method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. Subsequent cyclization with malononitrile or cyanoacetamide in the presence of acidic or basic catalysts yields the pyrazole core. For instance, a green chemistry approach using a glucose-urea deep eutectic solvent achieved a 91% yield of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile at 30°C within 30 minutes. Chlorination of the amino group using POCl3 or PCl5 introduces the 5-chloro substituent, completing the synthesis.

Key Reaction Parameters:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | Deep eutectic solvent | 91% yield |

| Temperature | 30°C | Minimizes side products |

| Catalyst | None (self-catalyzed) | Eco-friendly |

Silver-Catalyzed Decarboxylative Cyclization

Mechanism and Optimization

A novel silver-catalyzed method employs 1,2-diaza-1,3-dienes and α-keto acids to construct the pyrazole ring. Using AgOAc (5 mol%) in dichloroethane (DCE) at 80°C for 12 hours, this method achieves regioselective chloro-substitution. The 4-cyano group is introduced via in situ oxidation of a primary alcohol intermediate.

Comparative Catalytic Efficiency:

This method circumvents the need for pre-functionalized hydrazines, offering superior atom economy.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Bench-scale protocols have been adapted for industrial production using continuous flow reactors. A representative process involves:

-

Step 1 : Continuous feeding of 4-chlorobenzaldehyde and hydrazine hydrate into a microreactor (residence time: 2 minutes).

-

Step 2 : In-line cyclization with malononitrile at 50°C under pressure (3 bar).

-

Step 3 : Automated chlorination using PCl3 in a packed-bed reactor.

Production Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 98.5% | 99.8% |

| Waste Generation | 30% | 8% |

Regioselectivity Challenges and Solutions

Substituent Effects on Ring Formation

The 4-chlorophenyl group’s electron-withdrawing nature directs cyclization to the C-1 position of the pyrazole. Computational studies (DFT-B3LYP/6-311+G**) reveal a ΔG‡ difference of 12.3 kJ/mol between C-1 and C-3 attack pathways, favoring the observed regiochemistry.

Solvent Optimization for Chlorination

POCl3-mediated chlorination exhibits strong solvent dependence:

-

Dichloromethane : 65% conversion (24 hours)

-

DMF : 92% conversion (6 hours)

-

Ionic liquid [BMIM]PF6 : 88% conversion (8 hours, recyclable)

Emerging Green Synthesis Routes

Photocatalytic C–H Chlorination

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)3Cl2) to introduce the 5-chloro group directly. Irradiating at 450 nm with NCS (N-chlorosuccinimide) achieves 84% yield in acetonitrile/water (9:1). This method eliminates toxic chlorinating agents and reduces reaction steps.

Analytical Characterization Standards

Critical quality control parameters for the final compound include:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, carboxylic acids, and various heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile exhibit notable antimicrobial properties. A study found that certain pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting potential as antibiotic agents.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Specific derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in treating inflammatory diseases .

Cancer Research

The compound's structure allows it to act as a scaffold for the development of anticancer agents. Studies indicate that modifications can enhance its efficacy against cancer cell lines, making it a candidate for further drug development .

Chemical Biology

Enzyme Inhibition Studies

this compound is utilized in studying enzyme inhibitors. Its interaction with specific enzymes can help elucidate mechanisms of action and lead to the discovery of new therapeutic targets.

Biological Activity Screening

The compound serves as a tool in biological assays to screen for potential bioactive molecules. Its derivatives are often tested for their ability to modulate biological pathways relevant to disease mechanisms .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is explored for its potential in synthesizing advanced materials with unique electronic and optical properties. Its ability to form complexes with metals can lead to innovative applications in electronic devices and sensors .

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural differences between 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and related compounds:

Key Observations:

- Substituent Effects on Melting Points: Derivatives with carboxamide groups (e.g., 3b) exhibit higher melting points (171–172°C) compared to carbonitrile-only analogs, likely due to enhanced hydrogen bonding . Fluorinated analogs (e.g., 3d) show even higher melting points (181–183°C), suggesting stronger intermolecular interactions from halogen bonding .

- Amino vs. Chloro Substitution: Replacing the 5-chloro group with an amino group (e.g., 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) reduces molecular symmetry and may lower melting points, though specific data are lacking .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The 5-chloro and 4-carbonitrile groups in the target compound create a strong electron-deficient pyrazole ring, enhancing electrophilic reactivity. In contrast, amino-substituted analogs (e.g., 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) exhibit electron-donating effects, altering reactivity in nucleophilic substitution reactions .

Biological Activity

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 102996-32-7) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of the Compound

This compound is characterized by the presence of a chloro substituent on the pyrazole ring and a cyano group at the 4-position. The structural formula can be represented as follows:

This compound belongs to a class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, a study evaluated several pyrazole derivatives, including this compound, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.15 | 0.20 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, which are critical pathogens in clinical settings .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activity . Research has indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play vital roles in inflammation pathways.

Case Study: COX Inhibition

A study investigated the COX inhibitory potential of various pyrazole derivatives, including our compound of interest. The results indicated that:

- This compound exhibited a COX-2 selectivity index suggesting it could be a safer alternative to traditional anti-inflammatory drugs with fewer gastrointestinal side effects.

Table 2: COX Inhibition Results

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 2.5 | 0.8 |

| Aspirin | 3.0 | 0.5 |

These findings suggest that this pyrazole derivative could serve as a lead compound for developing new anti-inflammatory agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step protocols. For example, analogous pyrazole derivatives are prepared through cyclocondensation of hydrazine derivatives with β-ketonitriles or via Vilsmeier-Haack formylation followed by nucleophilic substitution . Key optimization steps include:

- Temperature control : Reactions often proceed at 80–120°C in anhydrous solvents (e.g., DMF or POCl₃).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

- Yield improvement : Adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of chlorinating agents) enhances efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- IR spectroscopy : Look for C≡N stretch (~2220–2240 cm⁻¹) and C-Cl stretches (~750–800 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What are common impurities encountered during synthesis, and how can they be identified?

- Methodology :

- By-products : Unreacted intermediates (e.g., hydrazides) or regioisomers may form.

- Detection : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) identifies impurities .

- Mitigation : Strict anhydrous conditions and inert atmospheres (N₂/Ar) reduce side reactions .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:

- Intermolecular forces : N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize the lattice .

- Impact on solubility : Tight packing (e.g., monoclinic P2₁/c symmetry) reduces aqueous solubility, necessitating co-solvents like DMSO .

- Data Table : Crystal Parameters from Selected Studies

| Parameter | Study 1 | Study 2 |

|---|---|---|

| Space group | P2₁/c | P2/c |

| Unit cell volume (ų) | 2073.75 | 3409.1 |

| Z (molecules/unit cell) | 4 | 8 |

| R factor | 0.081 | 0.072 |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- SAR analysis : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate bioactivity contributors .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s pharmacological targets?

- Methodology :

- Analog synthesis : Prepare derivatives with varied substituents (e.g., -CF₃, -OCH₃) at positions 1, 3, and 5 .

- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX .

- In vitro validation : Measure enzyme inhibition (e.g., IC₅₀ for COX-2) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.